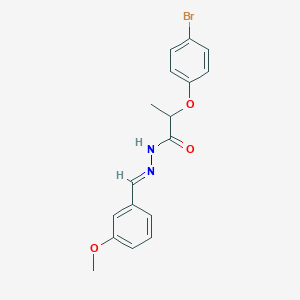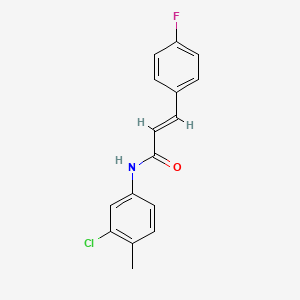![molecular formula C11H13N5S B5848602 3-[(2-methyl-2-propen-1-yl)thio]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5848602.png)
3-[(2-methyl-2-propen-1-yl)thio]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-methyl-2-propen-1-yl)thio]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential medical applications. This compound is a triazole derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 3-[(2-methyl-2-propen-1-yl)thio]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine varies depending on its application. For example, in antimicrobial and antifungal applications, this compound has been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes. In antitumor applications, this compound has been found to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. In Alzheimer's and Parkinson's disease applications, this compound has been found to inhibit the aggregation of beta-amyloid and alpha-synuclein proteins, respectively.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound also vary depending on its application. In antimicrobial and antifungal applications, this compound has been found to have low toxicity and to be effective against a wide range of bacteria and fungi. In antitumor applications, this compound has been found to have low toxicity and to be effective against a variety of cancer cell lines. In Alzheimer's and Parkinson's disease applications, this compound has been found to reduce the formation of beta-amyloid and alpha-synuclein aggregates, respectively.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[(2-methyl-2-propen-1-yl)thio]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine in lab experiments is its low toxicity. This makes it a safer alternative to other compounds that may have higher toxicity. Additionally, this compound has been found to be effective against a variety of microorganisms and cancer cell lines, making it a versatile compound for different applications. However, one limitation of using this compound in lab experiments is its cost. The synthesis of this compound can be expensive, which may limit its use in some research applications.
Direcciones Futuras
Future research on 3-[(2-methyl-2-propen-1-yl)thio]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine could focus on its potential use in the treatment of other diseases, such as viral infections and autoimmune diseases. Additionally, research could focus on developing more cost-effective synthesis methods for this compound. Further studies could also investigate the mechanism of action of this compound in more detail, as well as its potential interactions with other drugs. Overall, the potential medical applications of this compound make it an interesting compound for further scientific research.
Métodos De Síntesis
The synthesis of 3-[(2-methyl-2-propen-1-yl)thio]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine can be achieved using various methods. One of the most common methods involves the reaction of 2-mercapto-5-(2-pyridyl)-1,3,4-thiadiazole with 2-methylpropenylamine in the presence of a catalyst. Another method involves the reaction of 2-mercapto-5-(2-pyridyl)-1,3,4-thiadiazole with 2-methylpropenylamine hydrochloride in the presence of a base. The yield of the product varies depending on the method used and the reaction conditions.
Aplicaciones Científicas De Investigación
3-[(2-methyl-2-propen-1-yl)thio]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine has been extensively studied for its potential medical applications. It has been found to exhibit antimicrobial, antifungal, and antitumor activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, this compound has been found to have antioxidant properties and has been studied for its potential use in the treatment of oxidative stress-related diseases.
Propiedades
IUPAC Name |
3-(2-methylprop-2-enylsulfanyl)-5-pyridin-2-yl-1,2,4-triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5S/c1-8(2)7-17-11-15-14-10(16(11)12)9-5-3-4-6-13-9/h3-6H,1,7,12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEACYOWHIHEKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CSC1=NN=C(N1N)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
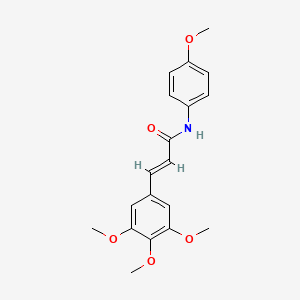

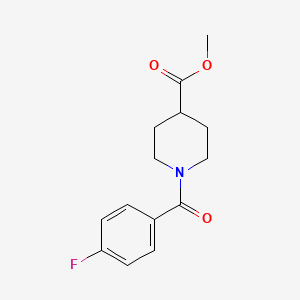
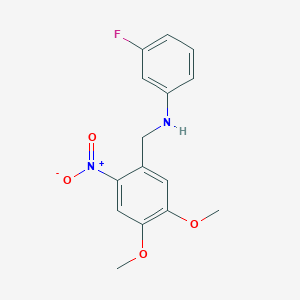
![N-isopropyl-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide](/img/structure/B5848547.png)

![N-[2-(aminocarbonyl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B5848573.png)
![2-(4-methylphenyl)[1,3]thiazolo[4,5-c]quinoline](/img/structure/B5848575.png)
![2-[(4-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylic acid](/img/structure/B5848581.png)
![N-(2,4-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5848590.png)
